molecular formula C9H9ClN2O2 B1422789 4-Amino-5-chloro-2,3-dihydro-7-benzofurancarboxamide CAS No. 182808-16-8

4-Amino-5-chloro-2,3-dihydro-7-benzofurancarboxamide

Cat. No. B1422789
M. Wt: 212.63 g/mol
InChI Key: LXYQIWSECQYHAK-UHFFFAOYSA-N
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Patent
US05854261

Procedure details

Triethylamine (0.16 mol) was added to a solution of 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid (0.16 mol) in chloroform (600 ml) at a temperature below 10° C. Ethyl chloroformate (15.3 ml) was added afterwards and the reaction mixture was stirred for 45 minutes, while cooling on an ice-bath. Gaseous ammonia was allowed to bubble through the mixture and the reaction mixture was stirred for 3 hours at RT. The precipitate was filtered off and consecutively washed with water, 5% NaOH solution, and again water, and dried, yielding 23.5 g (69%) of 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxamide (intermediate 7).
Quantity
0.16 mol
Type
reactant
Reaction Step One
Quantity
0.16 mol
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
15.3 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([N:3](CC)CC)C.[NH2:8][C:9]1[C:14]2[CH2:15][CH2:16][O:17][C:13]=2[C:12]([C:18](O)=[O:19])=[CH:11][C:10]=1[Cl:21].ClC(OCC)=O.N>C(Cl)(Cl)Cl>[NH2:8][C:9]1[C:14]2[CH2:15][CH2:16][O:17][C:13]=2[C:12]([C:18]([NH2:3])=[O:19])=[CH:11][C:10]=1[Cl:21]

Inputs

Step One
Name
Quantity
0.16 mol
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0.16 mol
Type
reactant
Smiles
NC1=C(C=C(C2=C1CCO2)C(=O)O)Cl
Name
Quantity
600 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
15.3 mL
Type
reactant
Smiles
ClC(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling on an ice-bath
CUSTOM
Type
CUSTOM
Details
to bubble through the mixture
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for 3 hours at RT
Duration
3 h
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off
WASH
Type
WASH
Details
consecutively washed with water, 5% NaOH solution, and again water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
NC1=C(C=C(C2=C1CCO2)C(=O)N)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 23.5 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 69.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.